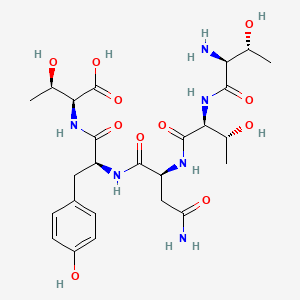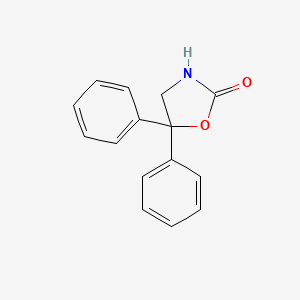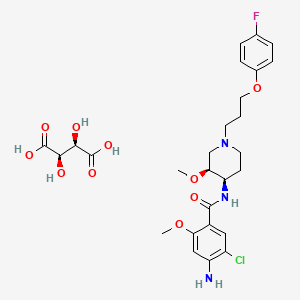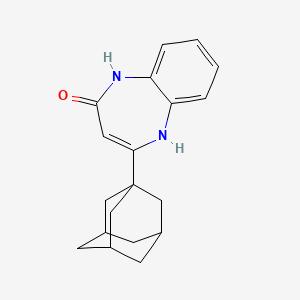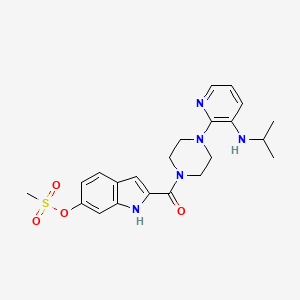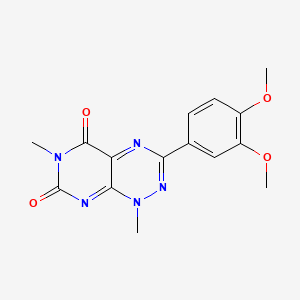![molecular formula C25H16Cl6N2S3 B12788515 3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 6957-34-2](/img/structure/B12788515.png)
3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of NSC 66140 involves several steps, starting with the preparation of the core pyrazoloacridine structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a suitable diketone.
Acridine ring synthesis: The pyrazole intermediate is then reacted with an appropriate acridine precursor under specific conditions to form the pyrazoloacridine structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NSC 66140 in its pure form.
Industrial production methods for NSC 66140 would involve scaling up these synthetic routes while ensuring consistency and purity of the final product. This may include optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques.
化学反応の分析
NSC 66140 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: NSC 66140 can be reduced using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
NSC 66140 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of pyrazoloacridine derivatives and their interactions with various chemical reagents.
Medicine: The compound is primarily studied for its anti-cancer properties, with research focusing on its efficacy in treating metastatic breast cancer. It has shown potential in overcoming drug resistance and targeting quiescent cancer cells.
Industry: NSC 66140 may have applications in the development of new therapeutic agents and as a reference compound in drug discovery and development.
作用機序
The mechanism of action of NSC 66140 involves its interaction with topoisomerases, enzymes that play a crucial role in DNA replication and cell division . By inhibiting the activity of topoisomerases I and II, NSC 66140 interferes with the normal function of these enzymes, leading to the disruption of DNA replication and cell division. This results in the inhibition of cancer cell growth and proliferation. Additionally, NSC 66140 can intercalate into DNA, further contributing to its anti-cancer effects .
類似化合物との比較
NSC 66140 can be compared with other topoisomerase inhibitors, such as camptothecin and etoposide. While all these compounds target topoisomerases, NSC 66140 is unique in its ability to inhibit both topoisomerase I and II, whereas camptothecin primarily targets topoisomerase I and etoposide targets topoisomerase II . This dual inhibition makes NSC 66140 a promising candidate for overcoming drug resistance in cancer therapy.
Similar Compounds
Camptothecin: A topoisomerase I inhibitor used in cancer treatment.
Etoposide: A topoisomerase II inhibitor used in chemotherapy.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
NSC 66140’s unique dual inhibition of topoisomerase I and II, along with its potential to overcome drug resistance, highlights its significance in cancer research and therapy.
特性
CAS番号 |
6957-34-2 |
|---|---|
分子式 |
C25H16Cl6N2S3 |
分子量 |
653.3 g/mol |
IUPAC名 |
3,4,5-tris[(2,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-32-33-25(36-13-16-3-6-19(28)9-22(16)31)24(23)35-12-15-2-5-18(27)8-21(15)30/h1-10H,11-13H2 |
InChIキー |
ZYKYBWOUIFRQEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CN=NC(=C2SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





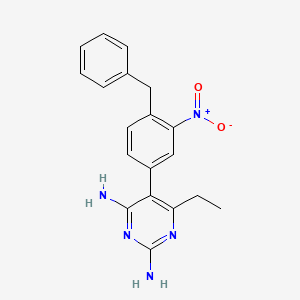
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
